Cas no 1224604-10-7 (5-Bromo-2-ethoxypyridine-4-carbaldehyde)

5-Bromo-2-ethoxypyridine-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-ethoxyisonicotinaldehyde
- 5-bromo-2-ethoxypyridine-4-carbaldehyde
- 5-Bromo-2-ethoxypyridine-4-carboxaldehyde
- MFCD16295251
- 4-Pyridinecarboxaldehyde, 5-bromo-2-ethoxy-
- BS-21273
- ZYB60410
- DB-368406
- E91119
- SB55466
- CS-0195375
- AKOS022181333
- 1224604-10-7
- 5-Bromo-2-ethoxypyridine-4-carbaldehyde
-
- MDL: MFCD16295251
- インチ: InChI=1S/C8H8BrNO2/c1-2-12-8-3-6(5-11)7(9)4-10-8/h3-5H,2H2,1H3
- InChIKey: XPWVICGNSRJEJG-UHFFFAOYSA-N
- SMILES: CCOC1=NC=C(C(=C1)C=O)Br
計算された属性
- 精确分子量: 228.97384g/mol
- 同位素质量: 228.97384g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 154
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.2Ų
- XLogP3: 1.7
5-Bromo-2-ethoxypyridine-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB515718-5 g |
5-Bromo-2-ethoxypyridine-4-carboxaldehyde |
1224604-10-7 | 5g |
€320.30 | 2023-06-14 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266045-5g |
5-Bromo-2-ethoxypyridine-4-carboxaldehyde |
1224604-10-7 | 98% | 5g |
¥1817.00 | 2024-08-09 | |
Chemenu | CM364363-5g |
5-Bromo-2-ethoxypyridine-4-carbaldehyde |
1224604-10-7 | 95% | 5g |
$620 | 2022-06-13 | |
TRC | B694265-250mg |
5-Bromo-2-ethoxypyridine-4-carbaldehyde |
1224604-10-7 | 250mg |
$ 293.00 | 2023-04-18 | ||
TRC | B694265-1g |
5-Bromo-2-ethoxypyridine-4-carbaldehyde |
1224604-10-7 | 1g |
$ 638.00 | 2023-04-18 | ||
Aaron | AR0017Y4-250mg |
4-Pyridinecarboxaldehyde, 5-bromo-2-ethoxy- |
1224604-10-7 | 98% | 250mg |
$21.00 | 2025-02-12 | |
abcr | AB515718-5g |
5-Bromo-2-ethoxypyridine-4-carboxaldehyde; . |
1224604-10-7 | 5g |
€301.50 | 2025-02-20 | ||
abcr | AB515718-25g |
5-Bromo-2-ethoxypyridine-4-carboxaldehyde; . |
1224604-10-7 | 25g |
€881.20 | 2025-02-20 | ||
Aaron | AR0017Y4-5g |
4-Pyridinecarboxaldehyde, 5-bromo-2-ethoxy- |
1224604-10-7 | 98% | 5g |
$175.00 | 2025-02-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTG493-5g |
5-bromo-2-ethoxypyridine-4-carbaldehyde |
1224604-10-7 | 95% | 5g |
¥1254.0 | 2024-04-25 |
5-Bromo-2-ethoxypyridine-4-carbaldehyde 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
5-Bromo-2-ethoxypyridine-4-carbaldehydeに関する追加情報
Introduction to 5-Bromo-2-ethoxypyridine-4-carbaldehyde (CAS No. 1224604-10-7)
5-Bromo-2-ethoxypyridine-4-carbaldehyde (CAS No. 1224604-10-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 5-Bromo-2-ethoxypyridine-4-carbaldehyde consists of a pyridine ring substituted with a bromine atom at the 5-position and an ethoxy group at the 2-position, along with a formyl group at the 4-position. This combination of functional groups imparts distinct chemical properties that make it an attractive candidate for synthetic transformations and biological evaluations.
In recent years, the synthesis and characterization of 5-Bromo-2-ethoxypyridine-4-carbaldehyde have been extensively studied. Researchers have developed efficient and scalable methods to synthesize this compound, often employing transition-metal-catalyzed reactions and other advanced synthetic techniques. These methods not only improve the yield and purity of the product but also reduce environmental impact, aligning with the principles of green chemistry.
The biological activities of 5-Bromo-2-ethoxypyridine-4-carbaldehyde have been explored in various contexts. Studies have shown that this compound exhibits potent inhibitory effects on specific enzymes and receptors, making it a valuable tool in drug discovery and development. For instance, it has been investigated for its potential as an inhibitor of kinases, which are key targets in cancer therapy. Additionally, its ability to modulate G protein-coupled receptors (GPCRs) has been evaluated, highlighting its potential in treating neurological disorders.
Beyond its direct biological activities, 5-Bromo-2-ethoxypyridine-4-carbaldehyde serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and functional group compatibility make it an excellent starting material for constructing diverse chemical libraries. These libraries can be screened for a wide range of biological activities, accelerating the identification of lead compounds for further optimization.
In the realm of medicinal chemistry, 5-Bromo-2-ethoxypyridine-4-carbaldehyde has been utilized in the design and synthesis of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes within the body. By incorporating this compound into prodrug designs, researchers aim to improve pharmacokinetic properties such as solubility, stability, and bioavailability. This approach has shown promise in enhancing the therapeutic efficacy and reducing side effects of drugs.
The structural versatility of 5-Bromo-2-ethoxypyridine-4-carbaldehyde also makes it suitable for use in combinatorial chemistry approaches. Combinatorial chemistry involves the rapid synthesis and screening of large numbers of compounds to identify those with desired properties. By using this compound as a building block, scientists can generate diverse molecular scaffolds that can be tested for various biological activities.
In addition to its applications in drug discovery, 5-Bromo-2-ethoxypyridine-4-carbaldehyde has found utility in other areas of chemical research. For example, it has been used as a ligand in coordination chemistry to form metal complexes with unique electronic and structural properties. These complexes have potential applications in catalysis, materials science, and even as luminescent materials for use in sensors and displays.
The safety profile of 5-Bromo-2-ethoxypyridine-4-carbaldehyde is another important consideration. While it is not classified as a hazardous material under current regulations, proper handling and storage practices should be followed to ensure workplace safety. Researchers should adhere to standard laboratory protocols to minimize exposure risks and prevent environmental contamination.
In conclusion, 5-Bromo-2-ethoxypyridine-4-carbaldehyde (CAS No. 1224604-10-7) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for synthetic chemists and medicinal chemists alike. As research continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in the field.
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